N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC9658847
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O2S |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | N-(2-morpholin-4-ylethyl)-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H22N4O2S/c25-20(21-8-9-23-10-12-26-13-11-23)18-15-17(19-7-4-14-27-19)22-24(18)16-5-2-1-3-6-16/h1-7,14-15H,8-13H2,(H,21,25) |
| Standard InChI Key | IDEQWHYLKURVFF-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
| Canonical SMILES | C1COCCN1CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a 1H-pyrazole ring substituted at positions 1, 3, and 5. Position 1 carries a phenyl group (C6H5), position 3 a thiophen-2-yl group (C4H3S), and position 5 a carboxamide moiety (-CONH-) linked to a 2-(morpholin-4-yl)ethyl chain. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the molecule’s polarity and potential pharmacokinetic properties .
IUPAC Nomenclature
The systematic name, N-[2-(morpholin-4-yl)ethyl]-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, reflects its substituents and connectivity. The morpholine ring is appended via an ethyl linker to the carboxamide nitrogen .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C21H23N4O2S, yielding a molecular weight of 407.5 g/mol. This aligns with analogs such as 4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-[4-(morpholin-4-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide (MW: 463.6 g/mol) , accounting for differences in substituents.
Spectral and Computational Data
While experimental spectra for this compound are unavailable, computational models predict key features:
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), morpholine C-O-C (~1100 cm⁻¹), and thiophene C-S (~700 cm⁻¹) .
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NMR: The pyrazole C5 proton appears as a singlet near δ 7.2 ppm, while thiophene protons resonate between δ 6.8–7.4 ppm .
Synthesis and Derivative Chemistry
Synthetic Pathways
Patents describe multi-step routes to analogous pyrazole-5-carboxamides :
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Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or via Suzuki-Miyaura coupling to introduce aryl groups. For example, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is synthesized from phenylhydrazine and a thiophene-containing diketone .
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Carboxamide Coupling: Activation of the carboxylic acid (e.g., using EDCl/HOBt) followed by reaction with 2-(morpholin-4-yl)ethylamine .
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Purification: Chromatography or crystallization yields the final product (>95% purity) .
Structural Modifications
Key derivatives include:
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Morpholine replacements: Piperazine or piperidine rings alter solubility and target affinity .
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Thiophene substitutions: Replacing thiophen-2-yl with furan-2-yl modulates electronic properties .
| Property | Value (Predicted) | Source Analogs |
|---|---|---|
| LogP (lipophilicity) | 2.8 | 3.1 (PubChem CID 44472508) |
| Aqueous solubility | 12 µM | 8 µM (CID 137649953) |
| Plasma protein binding | 89% | 92% (Patent IL238044A) |
Therapeutic Applications
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